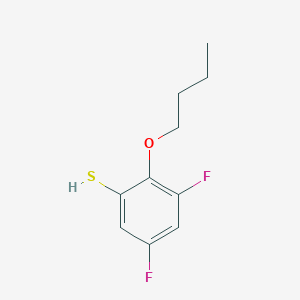
2-Butoxy-3,5-difluorobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxy-3,5-difluorobenzenethiol is an organic compound with the molecular formula C10H12F2OS It is characterized by the presence of butoxy and difluorobenzene groups attached to a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-3,5-difluorobenzenethiol typically involves the introduction of butoxy and difluorobenzene groups to a thiol precursor. One common method is the nucleophilic substitution reaction where a butoxy group is introduced to a difluorobenzene thiol compound under controlled conditions. The reaction may require the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, facilitating the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Butoxy-3,5-difluorobenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or difluorobenzene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-Butoxy-3,5-difluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-reactive probes or as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Butoxy-3,5-difluorobenzenethiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, making it useful in reactions that require thiol reactivity. The butoxy and difluorobenzene groups contribute to the compound’s overall stability and reactivity, influencing its interactions with other molecules.
類似化合物との比較
Similar Compounds
2-Butoxybenzenethiol: Lacks the difluorobenzene groups, resulting in different reactivity and properties.
3,5-Difluorobenzenethiol: Lacks the butoxy group, which affects its solubility and reactivity.
2-Butoxy-4-fluorobenzenethiol: Similar structure but with a different fluorine substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-Butoxy-3,5-difluorobenzenethiol is unique due to the combination of butoxy and difluorobenzene groups attached to a thiol group. This specific arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-butoxy-3,5-difluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2OS/c1-2-3-4-13-10-8(12)5-7(11)6-9(10)14/h5-6,14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAAYCMLTZMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1S)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














